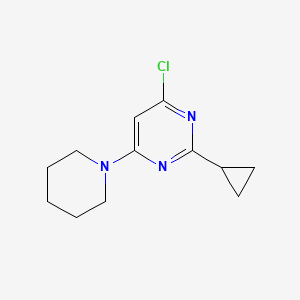
4-Chloro-2-cyclopropyl-6-(piperidin-1-yl)pyrimidine
描述
4-Chloro-2-cyclopropyl-6-(piperidin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C12H16ClN3 and its molecular weight is 237.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Chloro-2-cyclopropyl-6-(piperidin-1-yl)pyrimidine is a pyrimidine derivative characterized by its unique molecular structure, which includes a cyclopropyl group at the 2-position, a chlorine atom at the 4-position, and a piperidinyl group at the 6-position. This compound, with the molecular formula C12H16ClN3 and a molecular weight of 237.73 g/mol, has garnered attention for its potential biological activities, particularly in pharmacology.
Pharmacological Properties
Research has indicated that compounds similar to this compound exhibit various biological activities, including:
- Antibacterial Activity : Some derivatives have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, studies highlight that modifications in the piperidine ring can enhance antibacterial potency, suggesting that similar structural features may be applicable to this compound .
- Antifungal Activity : The compound's structural analogs have been tested for antifungal properties, demonstrating effectiveness against certain fungal strains. The presence of specific substituents on the piperidine ring appears to influence antifungal activity positively .
The biological activity of this compound is thought to involve interactions with specific biological targets. For instance, its potential as an inhibitor of dihydroorotate dehydrogenase (DHODH) has been explored in relation to malaria treatment . The compound's structural characteristics allow it to fit into active sites of enzymes or receptors, leading to inhibition or modulation of biological pathways.
Antimicrobial Studies
A series of studies have evaluated the antimicrobial properties of pyrimidine derivatives:
- In Vitro Testing : Various derivatives were subjected to minimum inhibitory concentration (MIC) assays against pathogens like Staphylococcus aureus and Escherichia coli. Results indicated that compounds with electron-donating groups on the piperidine ring exhibited enhanced antibacterial activity, with MIC values ranging from 0.0039 to 0.025 mg/mL .
- Structure-Activity Relationship (SAR) : Research has established that modifications at specific positions on the pyrimidine and piperidine rings significantly affect biological activity. For example, introducing halogen or alkyl groups can enhance solubility and bioactivity .
Antiparasitic Activity
The compound's potential as an antiparasitic agent has also been investigated:
- Targeting PfATP4 : In studies focusing on malaria treatment, compounds targeting PfATP4 have shown promise in inhibiting Na+-ATPase activity, crucial for Plasmodium survival. Modifications in the chemical structure were found to improve efficacy against resistant strains of malaria parasites .
Summary of Biological Activities
Structure-Activity Relationship Insights
属性
IUPAC Name |
4-chloro-2-cyclopropyl-6-piperidin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3/c13-10-8-11(16-6-2-1-3-7-16)15-12(14-10)9-4-5-9/h8-9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNPZSAPXGCGRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC(=N2)C3CC3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















